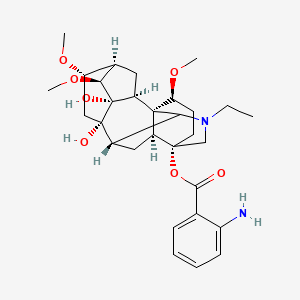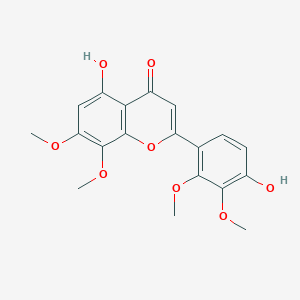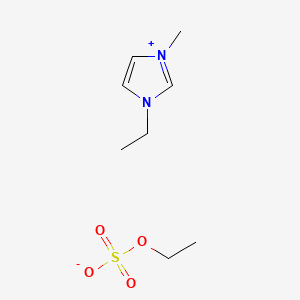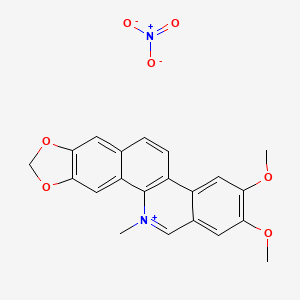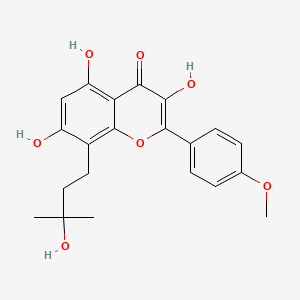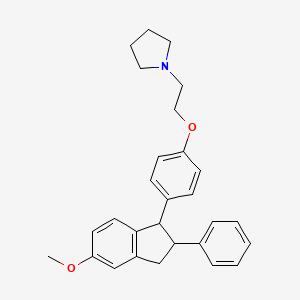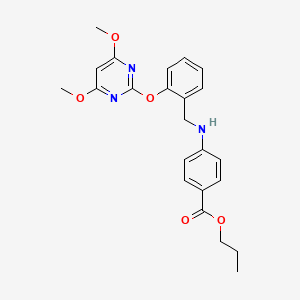
Pyribambenz-propyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyribambenz-propyl is a novel and broad-spectrum herbicide. It was developed for use in oilseed crops by the Shanghai Institute of Organic Chemistry and the Zhejiang Institute of Chemical Industry in China . This compound is known for its effectiveness in eradicating a wide range of monocotyledonous and dicotyledonous weeds, making it a valuable tool in agricultural weed management .
Vorbereitungsmethoden
The synthesis of propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate involves several key steps. The microsynthetic method starts with 4,6-dimethoxy-2-pyrimidine, propyl (4-benzylamino) benzoate, and phenol . The reaction conditions include purification by preparative high-performance liquid chromatography (HPLC), resulting in a yield of 53% . The chemical structure is characterized using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet (UV) spectroscopy .
Analyse Chemischer Reaktionen
Pyribambenz-propyl undergoes various chemical reactions, including hydrolysis, oxidation, and carbonylation . Common reagents used in these reactions include multi-position carbon-14 labeled compounds, chromatography, liquid scintillation spectrometry, and liquid chromatography-mass spectrometry (LC-MS) . The major products formed from these reactions include 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoic acid, 2-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid, and 4,6-dimethoxypyrimidin-2-ol .
Wissenschaftliche Forschungsanwendungen
Pyribambenz-propyl has several scientific research applications. It is primarily used as a herbicide in agriculture to control weeds in oilseed crops . The compound inhibits acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids . This inhibition leads to the effective control of weeds without significant harm to the crops . Additionally, the compound’s low toxicity makes it environmentally safe for use in agricultural fields .
Wirkmechanismus
The mechanism of action of propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate involves the inhibition of acetolactate synthase (ALS) . ALS is a key enzyme in the biosynthesis of branched-chain amino acids, which are essential for plant growth . By inhibiting ALS, the compound disrupts the production of these amino acids, leading to the death of the targeted weeds . This selective inhibition ensures that the herbicide effectively controls weeds without causing significant damage to the crops .
Vergleich Mit ähnlichen Verbindungen
Pyribambenz-propyl is unique due to its broad-spectrum herbicidal activity and low toxicity . Similar compounds include other ALS inhibitors such as imazapyr, imazapic, and imazethapyr . propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate stands out due to its effectiveness in controlling a wide range of weeds and its environmental safety .
Eigenschaften
Molekularformel |
C23H25N3O5 |
|---|---|
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
propyl 4-[[2-(4,6-dimethoxypyrimidin-2-yl)oxyphenyl]methylamino]benzoate |
InChI |
InChI=1S/C23H25N3O5/c1-4-13-30-22(27)16-9-11-18(12-10-16)24-15-17-7-5-6-8-19(17)31-23-25-20(28-2)14-21(26-23)29-3/h5-12,14,24H,4,13,15H2,1-3H3 |
InChI-Schlüssel |
ZHYPDEKPSXOZKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2OC3=NC(=CC(=N3)OC)OC |
Synonyme |
propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate pyribambenz propyl ZJ 0273 ZJ-0273 ZJ0273 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254621.png)
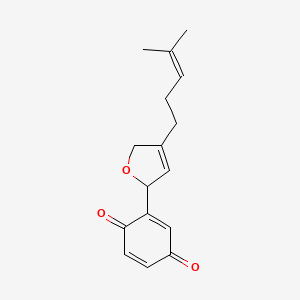
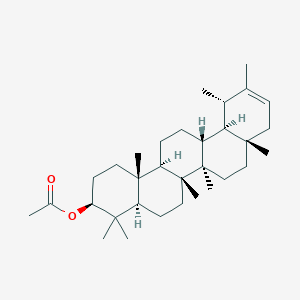
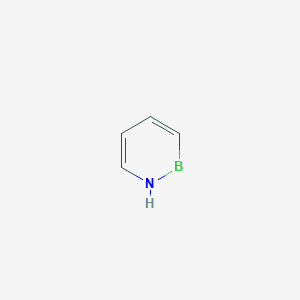

![3-Oxabicyclo[3.2.0]heptane](/img/structure/B1254630.png)
